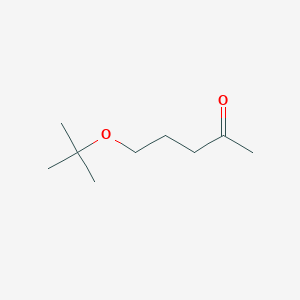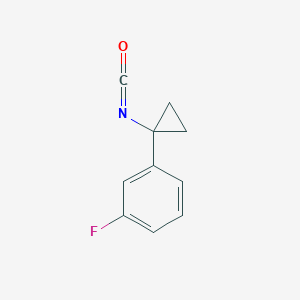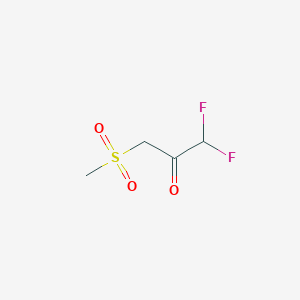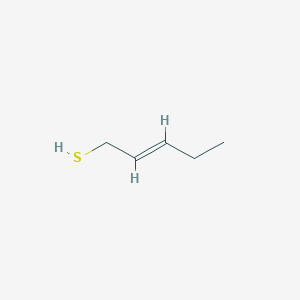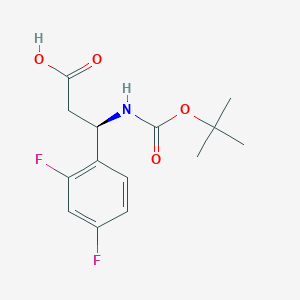![molecular formula C14H13BO3 B13536628 4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)
4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is an organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a benzyloxy-substituted phenol with a boronic acid or boronic ester under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring to different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced boron-containing compounds.
Substitution: Nitro-substituted benzoxaboroles.
Applications De Recherche Scientifique
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boron atom, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity. This interaction can affect various molecular pathways, making it a valuable compound in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxy-1-butanol: A compound with a similar benzyloxy group but different functional groups.
Monobenzone: A depigmenting agent with a benzyloxy group, used in the treatment of vitiligo.
Uniqueness
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of the boron atom in its structure, which imparts distinct chemical and biological properties. This makes it a versatile compound with applications in various fields, setting it apart from other benzyloxy-containing compounds.
Propriétés
Formule moléculaire |
C14H13BO3 |
|---|---|
Poids moléculaire |
240.06 g/mol |
Nom IUPAC |
1-hydroxy-4-phenylmethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO3/c16-15-13-7-4-8-14(12(13)10-18-15)17-9-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Clé InChI |
JTECIQPWBALENV-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C(=CC=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





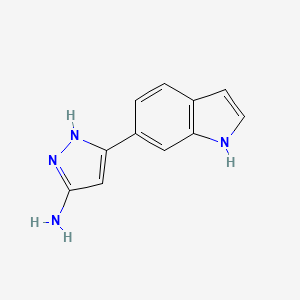

![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)

